molecular formula C13H23NO2 B1412846 N-Methoxy-N,4,8-trimethylnona-2,7-dienamide CAS No. 1394121-42-6

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide

Cat. No. B1412846
CAS RN: 1394121-42-6
M. Wt: 225.33 g/mol
InChI Key: NDIWFAPLPTUGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide (MNTD) is a novel synthetic chemical compound that has recently been studied for its potential applications in the scientific research field. MNTD is a member of the family of molecules known as linear polyenes, which are characterized by the presence of multiple double bonds in a linear chain. The compound has a molecular weight of 248.39 g/mol and a molecular formula of C11H18NO2. It is a colorless solid with a melting point of 67-68°C and a boiling point of 187-188°C.

Mechanism of Action

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been shown to inhibit the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme involved in the production of leukotrienes, which are molecules that are involved in the inflammatory response. N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been found to inhibit the activity of these enzymes by binding to their active sites and preventing them from catalyzing the production of their respective molecules.
Biochemical and Physiological Effects
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been studied for its potential to inhibit the activity of several enzymes involved in inflammation. In animal models, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been found to reduce inflammation in a dose-dependent manner. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 67-68°C and a boiling point of 187-188°C, which makes it ideal for use in a variety of laboratory experiments. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide is a relatively non-toxic compound and can be synthesized in a relatively straightforward manner. However, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide is not a very potent inhibitor of COX-2 and 5-LOX, and it has not been studied extensively in vivo, which limits its potential applications in the laboratory.

Future Directions

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has the potential to be further studied for its potential applications in the scientific research field. Further studies could be conducted to investigate the compound’s ability to inhibit the growth of other types of cancer cells. Additionally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide could be studied for its potential to inhibit other enzymes involved in inflammation or other biological processes. Finally, N-Methoxy-N,4,8-trimethylnona-2,7-dienamide could be further studied for its potential to be used as a drug for the treatment of various diseases.

Scientific Research Applications

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-Methoxy-N,4,8-trimethylnona-2,7-dienamide has also been investigated for its potential as an anti-inflammatory agent. Additionally, the compound has been studied for its ability to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

N-methoxy-N,4,8-trimethylnona-2,7-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIWFAPLPTUGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,4,8-trimethylnona-2,7-dienamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Reactant of Route 5
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide
Reactant of Route 6
N-Methoxy-N,4,8-trimethylnona-2,7-dienamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.